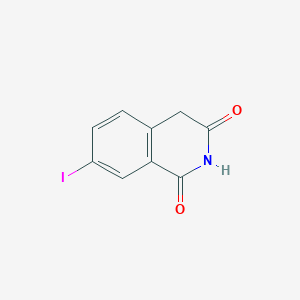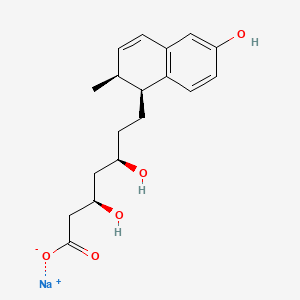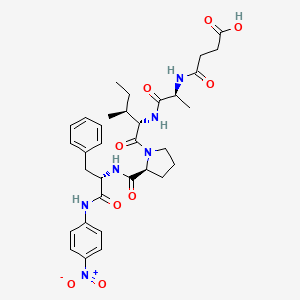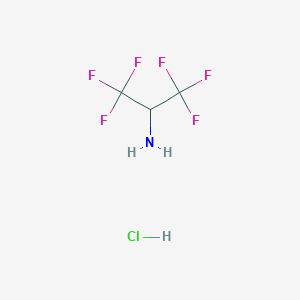
7-Iodoisoquinoline-1,3(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Iodoisoquinoline-1,3(2H,4H)-dione: is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom at the 7th position and a dione structure makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione typically involves the iodination of isoquinoline-1,3(2H,4H)-dione. One common method includes:
Starting Material: Isoquinoline-1,3(2H,4H)-dione.
Reagent: Iodine (I2) or an iodine source such as N-iodosuccinimide (NIS).
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Catalyst: A Lewis acid such as iron(III) chloride (FeCl3) to facilitate the iodination reaction.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Substitution Reactions: The iodine atom in 7-Iodoisoquinoline-1,3(2H,4H)-dione can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dione structure can undergo oxidation to form more complex quinone derivatives.
Reduction Reactions: The dione can be reduced to form dihydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of isoquinoline derivatives with various functional groups.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
科学的研究の応用
Chemistry
7-Iodoisoquinoline-1,3(2H,4H)-dione is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 7-Iodoisoquinoline-1,3(2H,4H)-dione and its derivatives involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity to these targets, while the dione structure can participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Isoquinoline-1,3(2H,4H)-dione: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromoisoquinoline-1,3(2H,4H)-dione: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
7-Chloroisoquinoline-1,3(2H,4H)-dione: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness
7-Iodoisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make this compound particularly interesting for various applications in chemistry and biology.
特性
IUPAC Name |
7-iodo-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCINVXIYSCLJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Quinolinecarboxylic acid, 7-[(2-aMinoethyl)aMino]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-](/img/new.no-structure.jpg)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
![1-[(4R)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1148802.png)

